[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
BenchChem offers high-quality [5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(4-ethylphenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-4-19-8-10-21(11-9-19)26-30-27-24(13-23-22(15-32)14-29-18(3)25(23)33-27)28(31-26)34-16-20-7-5-6-17(2)12-20/h5-12,14,32H,4,13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGZFFLZTLTQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article focuses on its biological activity, summarizing empirical data, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound's structure includes a tricyclic core with multiple functional groups, including a sulfanyl group and a methanol moiety. This complexity suggests diverse interactions within biological systems.
Molecular Formula
- Molecular Formula : C₁₉H₁₉N₃O₁S
Structural Features
- Tricyclic Framework : Provides rigidity and potential for specific biological interactions.
- Sulfanyl Group : Often associated with antimicrobial and anticancer activities.
- Methanol Group : May enhance solubility and bioavailability.
Pharmacological Effects
Research indicates that compounds with similar structural characteristics may exhibit various pharmacological effects, such as:
- Anticancer Activity : Compounds featuring triazole rings and sulfanyl groups have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of sulfanyl groups often correlates with enhanced antibacterial and antifungal activities.
- Anti-inflammatory Effects : Structural analogs have been reported to modulate inflammatory pathways effectively.
Understanding the mechanism of action for this compound involves exploring its interactions at the molecular level. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.
- Interaction with DNA/RNA : Certain structural features may allow for binding to nucleic acids, affecting gene expression.
Study 1: Anticancer Activity
A study investigating a structurally similar compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Efficacy
Another investigation focused on a related sulfanyl compound showed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Safety and Toxicology
Preliminary assessments indicate that while compounds in this class exhibit promising biological activities, safety profiles must be established through rigorous testing. Toxicological studies should focus on:
- Acute Toxicity : Determining lethal doses in animal models.
- Chronic Toxicity : Long-term exposure assessments to identify potential adverse effects.
Scientific Research Applications
Medicinal Chemistry
The intricate structure of this compound suggests potential applications in drug development:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The presence of the triazole moiety may enhance the biological activity against various cancer types.
- Antimicrobial Properties : The sulfanyl group is known to impart antimicrobial effects, making this compound a candidate for developing new antibiotics or antifungal agents .
Case Studies
- A study investigating related triazole derivatives found that modifications to the tricyclic structure significantly affected their anticancer efficacy. This indicates that the target compound could be optimized for enhanced therapeutic effects through structural variations.
Organic Synthesis
The synthesis of this compound can involve several methodologies:
- Multi-step Synthesis : Typically initiated from simpler precursors through reactions such as nucleophilic substitution and cyclization processes.
- Functional Group Transformations : The presence of diverse functional groups allows for further derivatization to create analogs with tailored properties for specific applications.
Computational Chemistry
Recent advancements in computational methods provide insights into the potential interactions and biological activities of this compound:
- Molecular Docking Studies : These studies can predict how the compound interacts with biological targets, aiding in the design of more effective drugs.
- ADME Predictions : Understanding absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the drug-likeness of new compounds. Computational tools can simulate these properties based on the chemical structure .
Interaction Studies
Understanding how this compound behaves in biological systems is essential:
- In Vitro and In Vivo Studies : Empirical testing is required to validate the predicted biological activities and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : Investigating how changes in structure influence biological activity can guide future modifications for improved efficacy .
Q & A
Q. What are the recommended methodologies for synthesizing this tricyclic methanol derivative?
Synthesis of structurally complex tricyclic compounds often involves multi-step reactions. Key steps may include:
- Cyclocondensation : Formation of the triazatricyclic core via cyclization reactions, as demonstrated in analogous systems using tetrazolopyrimidine precursors .
- Sulfanyl Group Introduction : Thiol-ether linkages (e.g., benzylsulfanyl groups) can be introduced via nucleophilic substitution or thiol-alkyne click chemistry, similar to methods used for 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene derivatives .
- Methanol Functionalization : Hydroxymethyl groups are typically protected during synthesis (e.g., using silyl ethers) and deprotected post-cyclization, as seen in related tricyclic methanol syntheses . Key Validation: Monitor reaction progress via HPLC (e.g., methods in ) and confirm purity with elemental analysis.
Q. How can the molecular structure be unambiguously characterized?
A combination of techniques is critical:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve the 3D arrangement of the tricyclic core and substituents, as applied to similar fused heterocycles with mean C–C bond precision of 0.005 Å .
- NMR Spectroscopy : Use ¹H/¹³C NMR to assign protons and carbons, particularly distinguishing the oxa (2-oxa) and triaza (4,6,13-triaza) environments. For sulfanyl groups, observe characteristic δ 2.5–3.5 ppm shifts for SCH₂ .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <5 ppm error) .
Q. What safety protocols are recommended for handling this compound?
Based on structurally related alcohols and sulfides:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats (S37/39) to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .
- Waste Disposal : Classify as hazardous (WGK 3) due to potential irritant properties (Hazard Note: Irritant) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Studies on sulfanyl-triazole systems show strong correlations between computed and experimental bond lengths (e.g., S–C distances ±0.02 Å) .
- Reactivity Insights : Simulate reaction pathways for sulfanyl group substitution or methanol oxidation. Compare with experimental kinetics from analogous compounds .
Q. What strategies resolve contradictions in spectral data during structural analysis?
- Cross-Validation : If NMR signals conflict with expected splitting (e.g., due to conformational flexibility), use variable-temperature NMR or SCXRD for definitive stereochemical assignment .
- Isotopic Labeling : Trace methanol oxidation products (e.g., aldehydes) using ¹⁸O-labeled water in LC-MS studies .
- Synchrotron Crystallography : For ambiguous electron density maps, high-resolution synchrotron data (λ = 0.7–1.0 Å) can clarify disordered substituents .
Q. How can biological activity be systematically evaluated?
- In Silico Screening : Dock the compound into target proteins (e.g., kinases, cytochrome P450) using software like AutoDock Vina, leveraging structural data from SCXRD .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC) or anticancer potential via MTT assays, referencing protocols for phenolic ethanol derivatives .
- Metabolic Stability : Use liver microsome models (e.g., human CYP450 isoforms) to assess methanol oxidation rates .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
